5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a tricyclic core structure (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) with distinct functional groups:
- Benzenesulfonyl group at position 5, which may enhance electrophilic properties and influence binding interactions.
- (4-Methoxyphenyl)methyl substituent at position 7, likely improving solubility due to the methoxy group’s polarity.
- Methyl group at position 11, which could sterically modulate interactions.
While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with compounds studied for pharmacological or material science applications, such as kinase inhibition or supramolecular assembly .
Properties
Molecular Formula |
C26H22N4O4S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H22N4O4S/c1-17-7-6-14-29-24(17)28-25-21(26(29)31)15-22(35(32,33)20-8-4-3-5-9-20)23(27)30(25)16-18-10-12-19(34-2)13-11-18/h3-15,27H,16H2,1-2H3 |
InChI Key |
ZYVSOKADWWYIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple stepsCommon reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents include sulfuric acid for sulfonation, phosphorus pentachloride for chlorination, and various organic solvents for reaction media. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Group Variations
A closely related compound, 5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-... (CAS 862488-54-8), replaces the benzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety and lacks the (4-methoxyphenyl)methyl group . Key differences include:
- Solubility : The absence of the polar methoxy group may reduce aqueous solubility compared to the target compound.
| Compound | Sulfonyl Substituent | Polar Groups | Molecular Weight (Da)* | Potential Impact |
|---|---|---|---|---|
| Target compound | Benzenesulfonyl | 4-Methoxyphenyl | ~520 (estimated) | Enhanced solubility, H-bonding |
| 5-(4-Fluorobenzenesulfonyl) derivative | 4-Fluorobenzenesulfonyl | None | ~490 (estimated) | Increased electrophilicity |
*Molecular weights estimated based on structural analogs.
Methoxyphenyl-Containing Analogs
Compounds such as 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one () share the 4-methoxyphenyl group but differ in core structure (tetracyclic vs. tricyclic) . The methoxy group’s role in both compounds likely includes:
- Solubility enhancement : Via polar interactions.
- Steric effects : Influencing molecular packing in crystalline states or target binding.
Spiro and Tricyclic Derivatives
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[...]decane-6,10-dione () features a spirocyclic core with a benzothiazole ring, contrasting with the target’s tricyclic system . Key comparisons:
- Rigidity : The spiro structure may restrict conformational flexibility compared to the target’s tricyclic system.
- Substituent effects: The dimethylamino group in this analog could enhance basicity, unlike the target’s neutral methoxy group.
Functional Implications of Structural Differences
- Hydrogen bonding: The imino group in the target compound may form stronger hydrogen bonds than the carbonyl groups in benzothiazepinones () .
- Bioactivity : Fluorinated sulfonyl groups (as in ) are common in kinase inhibitors, suggesting the target compound could share similar applications .
- Crystallinity : The methoxyphenyl group’s polarity might promote specific crystal packing motifs, as seen in hydrogen-bonded networks () .
Biological Activity
The compound 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to explore its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 366.44 g/mol. Its structure incorporates a tricyclic framework , an imino group , and a benzenesulfonyl moiety , which are crucial for its biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.44 g/mol |
| Functional Groups | Benzenesulfonyl, Imino |
| Structural Class | Tricyclic compound |
Anticancer Activity
Research indicates that compounds similar to 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibit various biological activities including anticancer properties . The presence of the triazole ring is particularly noted for enhancing antitumor efficacy.
Case Study: Anticancer Mechanisms
In a study examining the effects of related triazole compounds on cancer cell lines:
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 µM.
- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway was observed.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals effectively.
Data on Antioxidant Activity
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl] | 15 | Free radical scavenging |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) | 20 | Reducing power |
Other Biological Activities
Additional studies have indicated that this compound may possess:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
Synthesis and Modifications
The synthesis of 5-(Benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves several steps that require optimization for yield and purity.
Synthetic Pathway Overview
- Formation of the Tricyclic Core : Utilizing cyclization reactions.
- Introduction of Functional Groups : Via electrophilic substitution.
- Final Purification : Using chromatographic techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
